N-(2-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide
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Overview
Description
Preparation Methods
The synthesis of N1-(2-HYDROXY-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of Hydroxy and Methoxy Groups: These functional groups are often introduced via electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N~1~-(2-HYDROXY-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the quinoline moiety, to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-(2-HYDROXY-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-HYDROXY-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoline derivatives, such as:
N~1~-(2-HYDROXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1-YL)ACETAMIDE: Lacks the methoxy group, which may affect its binding affinity and biological activity.
N~1~-(2-METHOXY-8-HYDROXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1-YL)ACETAMIDE: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
The uniqueness of N1-(2-HYDROXY-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1-YL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O3 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)acetamide |
InChI |
InChI=1S/C17H20N2O3/c1-9-8-17(3,4)19-15-12(9)6-11(22-5)7-13(15)14(16(19)21)18-10(2)20/h6-8,21H,1-5H3,(H,18,20) |
InChI Key |
PFLDNYYZHUYTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)NC(=O)C)(C)C |
Origin of Product |
United States |
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